molecular formula C8H12N2O2S B017631 Methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate CAS No. 104680-37-7

Methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate

Cat. No. B017631
CAS RN: 104680-37-7
M. Wt: 200.26 g/mol
InChI Key: IAGFFMCPCIHZSC-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic compound that contains a thiophene ring and a hydrazine functional group. The synthesis of this compound has been studied extensively, and it has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate has been found to have a range of applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for the development of new anticancer drugs. Other potential applications include the development of new antibiotics, antiviral agents, and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. This could explain its cytotoxic effects on cancer cells, as well as its potential as an antibiotic.
Biochemical and Physiological Effects:
Studies have shown that methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate has a range of biochemical and physiological effects. It has been found to have cytotoxic effects on cancer cells, as well as antibacterial and antifungal properties. In addition, it has been shown to have anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate in lab experiments is its potential as a cytotoxic agent. This makes it a valuable tool for studying the mechanisms of cancer cell death. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate. One area of interest is the development of new anticancer drugs based on this compound. Another area of interest is the development of new antibiotics and antiviral agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction proceeds via the formation of an intermediate hydrazide, which is then methylated using methyl iodide. The final product is obtained by recrystallization from a suitable solvent such as ethanol.

properties

CAS RN

104680-37-7

Product Name

Methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

methyl 5-ethyl-3-hydrazinylthiophene-2-carboxylate

InChI

InChI=1S/C8H12N2O2S/c1-3-5-4-6(10-9)7(13-5)8(11)12-2/h4,10H,3,9H2,1-2H3

InChI Key

IAGFFMCPCIHZSC-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(S1)C(=O)OC)NN

Canonical SMILES

CCC1=CC(=C(S1)C(=O)OC)NN

synonyms

2-Thiophenecarboxylicacid,5-ethyl-3-hydrazino-,methylester(9CI)

Origin of Product

United States

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